4-Methylphenethyl isothiocyanate

Descripción general

Descripción

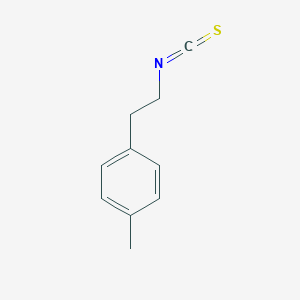

4-Methylphenethyl isothiocyanate is an organic compound with the molecular formula C10H11NS and a molecular weight of 177.27 g/mol . It is a member of the isothiocyanate family, characterized by the functional group -N=C=S. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Métodos De Preparación

The synthesis of 4-Methylphenethyl isothiocyanate can be achieved through several methods:

From Primary Amines: One common method involves the reaction of primary amines with carbon disulfide and a base, followed by treatment with an electrophile such as tosyl chloride

From Phenyl Chlorothionoformate: Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of a base like sodium hydroxide.

Industrial Production: Industrially, isothiocyanates can be synthesized via the reaction of amines with thiophosgene or its derivatives, although this method is less favored due to the toxicity of thiophosgene.

Análisis De Reacciones Químicas

4-Methylphenethyl isothiocyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

4-Methylphenethyl isothiocyanate serves as a valuable building block in organic synthesis. It is utilized in:

- Synthesis of Thioureas and Heterocycles : The compound acts as an intermediate in producing various organic compounds.

- Reactivity Studies : Its isothiocyanate group allows for participation in nucleophilic substitution reactions, oxidation to sulfoxides or sulfones, and reduction to amines or thioureas.

Biology

In biological research, this compound is employed for:

- Cancer Research : Its anticancer properties have been investigated extensively. Studies indicate that it can suppress tumor growth and metastasis in various cancer cell lines.

- Chemoprevention Studies : The compound has been evaluated for its potential to protect against lung cancer in smokers by inhibiting carcinogen metabolism.

Case Study 1: Antitumor Activity

A study assessed the effects of this compound on human non-small cell lung cancer cells. Results indicated that treatment led to significant apoptosis induction and reduced cell viability, highlighting its potential as a chemotherapeutic agent .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| H1299 (Lung Cancer) | 15.3 | Inhibition of metastasis |

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound effectively inhibited CYP2A6 and CYP2A13 enzymes involved in nicotine metabolism. This inhibition could mitigate the formation of harmful metabolites associated with tobacco carcinogenesis .

Mecanismo De Acción

The mechanism of action of 4-Methylphenethyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound can activate the Nrf2 pathway, leading to increased expression of antioxidant and detoxification enzymes .

Comparación Con Compuestos Similares

4-Methylphenethyl isothiocyanate can be compared with other isothiocyanates such as:

- Phenyl isothiocyanate

- Benzyl isothiocyanate

- Allyl isothiocyanate

- Sulforaphane

While all these compounds share the isothiocyanate functional group, they differ in their side chains, which can influence their reactivity and biological activity. For example, sulforaphane is well-known for its potent anticancer properties, while allyl isothiocyanate is commonly found in mustard and has antimicrobial properties .

Actividad Biológica

4-Methylphenethyl isothiocyanate (4-MPITC) is a member of the isothiocyanate family, compounds known for their diverse biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of 4-MPITC, exploring its mechanisms of action, biochemical pathways, and relevant case studies.

4-MPITC exhibits its biological effects primarily through several key mechanisms:

- Inhibition of Carcinogen Metabolism : 4-MPITC can inhibit the conversion of procarcinogens into active carcinogens, enhancing their elimination from the body. This is achieved through the modulation of cytochrome P450 (CYP) enzymes and induction of phase II detoxifying enzymes via the activation of the Nrf2 pathway .

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating various signaling pathways involved in cell survival and apoptosis.

- Cell Cycle Regulation : 4-MPITC affects cell cycle regulators, which helps in preventing cancer cell proliferation and metastasis.

- Oxidative Stress Modulation : It induces oxidative stress in cancer cells while protecting normal cells through its antioxidant properties .

Biochemical Pathways

The biological activity of 4-MPITC involves several biochemical pathways:

- Phase II Enzyme Induction : Activation of Nrf2 leads to increased expression of phase II detoxifying enzymes, which play a crucial role in the detoxification process and protection against oxidative damage.

- Inhibition of NF-κB Pathway : By inhibiting NF-κB translocation to the nucleus, 4-MPITC reduces inflammation and prevents the expression of pro-inflammatory cytokines .

- Modulation of Metastasis-Related Genes : The compound alters the expression of genes associated with metastasis, thereby reducing the invasive potential of cancer cells .

Pharmacokinetics

The pharmacokinetic profile of 4-MPITC includes:

- Absorption and Distribution : Exhibits linear absorption with high protein binding and limited tissue distribution. Its bioavailability may be influenced by dietary factors and co-administered substances.

- Metabolism : Primarily metabolized through the mercapturic acid pathway, involving conjugation with glutathione (GSH) followed by enzymatic degradation.

Case Studies

Several studies have highlighted the biological activities of 4-MPITC:

-

Anti-Cancer Studies :

- A study demonstrated that dietary intake of phenethyl isothiocyanate significantly reduced tumor size in animal models when administered prior to carcinogen exposure but was ineffective when given post-exposure.

- Antimicrobial Activity :

-

Neuroprotective Effects :

- In models of chronic temporal lobe epilepsy, related isothiocyanates showed potential in ameliorating cognitive deficits, suggesting a neuroprotective role that could be further explored for 4-MPITC.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-(2-isothiocyanatoethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-9-2-4-10(5-3-9)6-7-11-8-12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZKGBMKYHSHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157315 | |

| Record name | 4-Methylphenethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13203-39-9 | |

| Record name | 4-Methylphenethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013203399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13203-39-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.